tert-Butyl 4-hydroxy-2,3,3a,4-tetrahydrocyclopenta[b]pyrrole-1(6aH)-carboxylate
Description
This compound is a bicyclic heterocycle featuring a fused cyclopentane-pyrrole scaffold. Such derivatives are pivotal in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or peptidomimetics. Its stereochemical complexity (due to multiple chiral centers) and functional group diversity make it a valuable target for asymmetric synthesis and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h4-5,8-10,14H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXPTPJWIDWIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C=CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-hydroxy-2,3,3a,4-tetrahydrocyclopenta[b]pyrrole-1(6aH)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests various interactions with biological systems, which can be explored for therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 235.28 g/mol. Its structure features a tetrahydrocyclopenta[b]pyrrole core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₁O₃ |
| Molecular Weight | 235.28 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 1.3 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have shown that related tetrahydrocyclopenta[b]pyrrole derivatives can provide neuroprotection against excitotoxicity and oxidative damage in neuronal cells. For instance, a study highlighted that these compounds could inhibit apoptosis in neuronal cell lines through modulation of signaling pathways involved in cell survival .
Modulation of Androgen Receptors
The compound has been investigated for its potential to act as an androgen receptor modulator. Tetrahydrocyclopenta[b]indole compounds have been noted for their ability to influence androgen receptor activity, which is relevant for conditions such as prostate cancer . This modulation can lead to therapeutic effects by either activating or inhibiting androgen receptor signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within the same structural family have shown efficacy against various bacterial strains, indicating a potential application in developing new antimicrobial agents .
Study on Neuroprotection
A significant study published in a peer-reviewed journal demonstrated that this compound exhibited neuroprotective effects in vitro. The study involved exposing neuronal cells to oxidative stress and assessing cell viability post-treatment with the compound. Results indicated a marked increase in cell survival rates compared to untreated controls.
Androgen Receptor Modulation Research
In another study focused on androgen receptor modulators, researchers synthesized several derivatives of tetrahydrocyclopenta[b]indole and tested their binding affinity to androgen receptors. The results showed that certain modifications in the structure significantly enhanced binding affinity, suggesting that similar modifications could be applied to this compound to improve its efficacy as an androgen modulator .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties : Preliminary studies suggest that tert-butyl 4-hydroxy-2,3,3a,4-tetrahydrocyclopenta[b]pyrrole-1(6aH)-carboxylate exhibits potential antimicrobial activity. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth and could be further explored for developing new antibiotics.
Antitumor Activity : Similar bicyclic compounds have shown promise in antitumor applications. The unique arrangement of atoms in this compound may confer distinct biological activities that warrant investigation in cancer research.
Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can undergo various chemical transformations, including:
- Esterification : The hydroxyl group can be modified to synthesize new derivatives with enhanced properties.
- Nucleophilic Substitution : The carboxylate moiety allows for nucleophilic attack, leading to the formation of diverse chemical products.
Material Science
The structural characteristics of this compound suggest potential applications in the development of new materials. Its ability to form stable complexes with metal ions could be explored for creating advanced materials with specific electrical or optical properties.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Meso-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | Similar bicyclic structure | Potential antitumor activity |
| This compound | Hydroxyl group present | Antimicrobial properties |
| Tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate | Piperazine derivative | Neuroprotective effects |
This table highlights the unique aspects of this compound while placing it within a broader context of related compounds that exhibit significant biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1. Ketone vs. Hydroxyl Substituents
- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1): Key Difference: Contains a ketone group at position 5 instead of a hydroxyl group. Impact: The ketone increases electrophilicity, making it more reactive toward nucleophiles (e.g., Grignard reagents).
2.1.2. Saturation and Ring Systems
- Impact: Higher conformational rigidity and reduced polarity compared to the partially unsaturated, hydroxyl-bearing target compound. This influences pharmacokinetic properties like membrane permeability .
Physicochemical Properties
Research Findings and Challenges
- Synthetic Challenges : The hydroxyl group’s stereoselective introduction requires precise control, often necessitating chiral catalysts or enzymatic resolution .
- Stability Issues : The Boc group in the target compound is prone to acidic cleavage, whereas the 5-oxo analog’s ketone may undergo undesired reductions under harsh conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
